6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 3rd position on the imidazo[1,2-a]pyridine ring. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or defluorinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dechlorinated derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator, which increases GLP-1 secretion and enhances glucose responsiveness . This makes it a promising candidate for the treatment of diabetes .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but with a different substitution pattern.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Another derivative with potential biological activities.
Uniqueness
6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GLP-1R activator sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H4ClF3N2 |
---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
6-chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-7-13-3-6(8(10,11)12)14(7)4-5/h1-4H |
InChI Key |
OCVHCHWHCPXDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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